molecular formula C21H17NO3 B14723808 3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid CAS No. 5397-56-8

3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid

Cat. No.: B14723808
CAS No.: 5397-56-8
M. Wt: 331.4 g/mol
InChI Key: GHTGNYOWLDGOGS-UHFFFAOYSA-N
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Description

3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid is an organic compound with the molecular formula C21H17NO3 It is characterized by the presence of a benzoic acid moiety linked to an amino group, which is further connected to a 2-oxo-1,2-diphenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid typically involves the reaction of 2-oxo-1,2-diphenylethylamine with benzoic acid derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2-oxo-1,2-diphenylethylamine reacts with the carboxyl group of benzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Oxo-1-naphthylidene)methylamino]benzoic acid
  • 3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid

Uniqueness

3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

CAS No.

5397-56-8

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

3-[(2-oxo-1,2-diphenylethyl)amino]benzoic acid

InChI

InChI=1S/C21H17NO3/c23-20(16-10-5-2-6-11-16)19(15-8-3-1-4-9-15)22-18-13-7-12-17(14-18)21(24)25/h1-14,19,22H,(H,24,25)

InChI Key

GHTGNYOWLDGOGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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